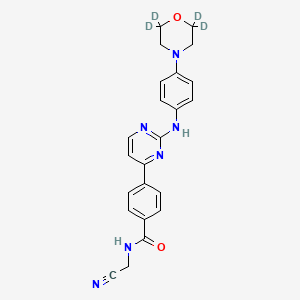
Momelotinib-2,2,6,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momelotinib-2,2,6,6-d4 is a deuterated form of momelotinib, a small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in an alcoholic alkali environment to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to yield momelotinib .
Industrial Production Methods
The industrial production of momelotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
化学反応の分析
Types of Reactions
Momelotinib-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Momelotinib-2,2,6,6-d4 has several scientific research applications:
Chemistry: Used in studies to understand the behavior of deuterated compounds and their interactions.
Biology: Helps in tracking the metabolic pathways and distribution of momelotinib in biological systems.
Medicine: Primarily used in the treatment of myelofibrosis, where it has shown significant benefits in reducing anemia and improving overall survival rates
Industry: Employed in the development of new therapeutic agents and in pharmacokinetic studies to improve drug formulations
作用機序
Momelotinib-2,2,6,6-d4 exerts its effects by inhibiting Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of inflammatory cytokines and a decrease in the proliferation of malignant cells. Additionally, momelotinib inhibits activin A receptor type 1 (ACVR1), which plays a role in iron homeostasis and erythropoiesis. This dual inhibition helps in reducing anemia and improving the quality of life for patients with myelofibrosis .
類似化合物との比較
Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2 inhibitor that also targets FLT3 and IRAK1.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-2,2,6,6-d4
This compound is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides a comprehensive approach to treating myelofibrosis by addressing both the symptoms and the underlying causes of anemia. Its deuterated form also allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .
特性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2 |
InChIキー |
ZVHNDZWQTBEVRY-ONNKGWAKSA-N |
異性体SMILES |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H] |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


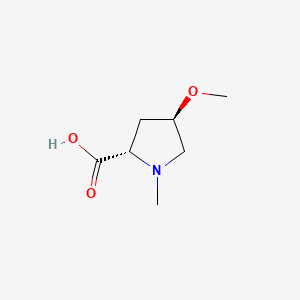
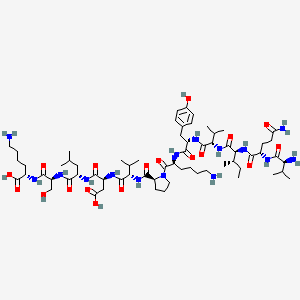
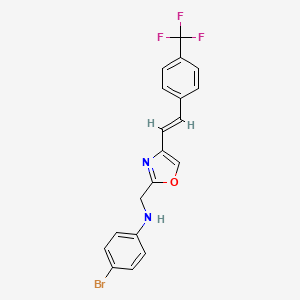
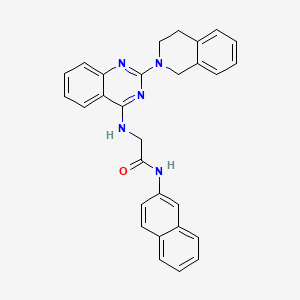
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
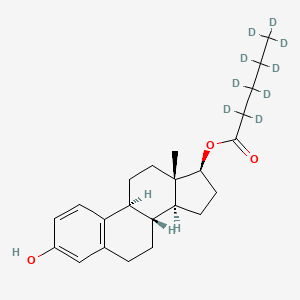

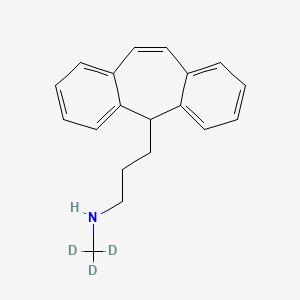
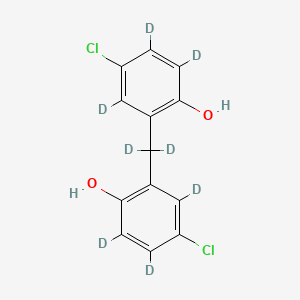

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
